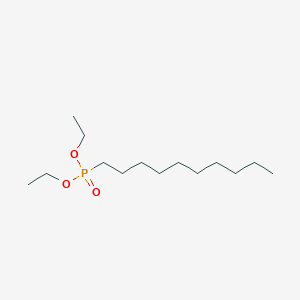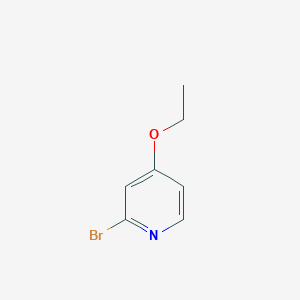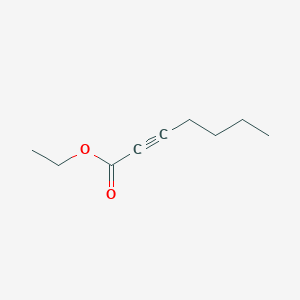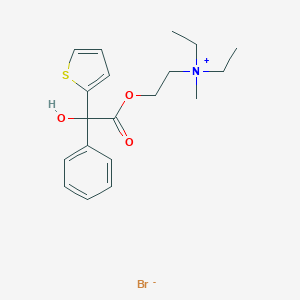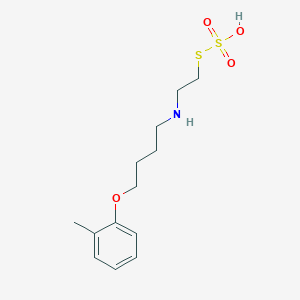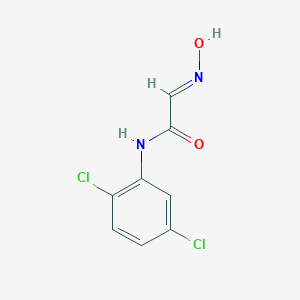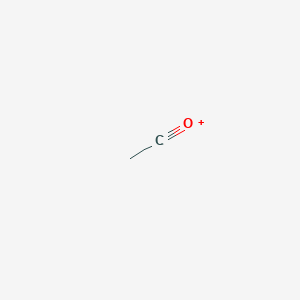
2-Chloro-3-methoxy-1,4-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methoxy-1,4-naphthoquinone (CMNQ) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMNQ is a derivative of 1,4-naphthoquinone, a natural compound found in various plants and fungi. The synthesis of CMNQ involves the introduction of a chlorine atom and a methoxy group to the naphthoquinone ring, resulting in a compound with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methoxy-1,4-naphthoquinone involves its interaction with biological molecules, particularly proteins and enzymes. 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to inhibit the activity of several enzymes, including topoisomerase II and thioredoxin reductase. Additionally, 2-Chloro-3-methoxy-1,4-naphthoquinone can bind to proteins and disrupt their function, leading to cellular damage and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-3-methoxy-1,4-naphthoquinone are complex and depend on the concentration of the compound and the type of cell or tissue being studied. In general, 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to induce oxidative stress and DNA damage, leading to cell death. However, 2-Chloro-3-methoxy-1,4-naphthoquinone can also activate certain cellular pathways that promote cell survival and proliferation. These effects may be related to the concentration and duration of exposure to 2-Chloro-3-methoxy-1,4-naphthoquinone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-3-methoxy-1,4-naphthoquinone in lab experiments is its ability to interact with biological molecules in a specific and predictable manner. This makes it a useful tool for studying the function of enzymes and proteins. Additionally, 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to have anticancer properties, making it a potential candidate for developing new cancer therapies.
However, there are also limitations to using 2-Chloro-3-methoxy-1,4-naphthoquinone in lab experiments. One of the main limitations is its potential toxicity to cells and tissues. 2-Chloro-3-methoxy-1,4-naphthoquinone can induce oxidative stress and DNA damage, leading to cell death. Additionally, the synthesis of 2-Chloro-3-methoxy-1,4-naphthoquinone is complex and requires several steps, which can be time-consuming and costly.
Orientations Futures
There are several future directions for research on 2-Chloro-3-methoxy-1,4-naphthoquinone. One area of interest is the development of new anticancer drugs based on the structure of 2-Chloro-3-methoxy-1,4-naphthoquinone. Researchers are also investigating the potential use of 2-Chloro-3-methoxy-1,4-naphthoquinone in other diseases, such as neurodegenerative disorders. Additionally, studies are being conducted to better understand the mechanism of action of 2-Chloro-3-methoxy-1,4-naphthoquinone and its effects on cellular pathways.
Méthodes De Synthèse
The synthesis of 2-Chloro-3-methoxy-1,4-naphthoquinone involves several steps, starting with the reaction of 2-hydroxy-1,4-naphthoquinone with thionyl chloride to form 2-chloro-1,4-naphthoquinone. This intermediate is then reacted with methanol in the presence of a strong acid catalyst to yield 2-Chloro-3-methoxy-1,4-naphthoquinone. The overall yield of this reaction is moderate, but the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
2-Chloro-3-methoxy-1,4-naphthoquinone has been used in various scientific research applications due to its ability to interact with biological molecules. One of the most promising applications of 2-Chloro-3-methoxy-1,4-naphthoquinone is in the field of cancer research. Studies have shown that 2-Chloro-3-methoxy-1,4-naphthoquinone can induce cell death in cancer cells by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species. This makes 2-Chloro-3-methoxy-1,4-naphthoquinone a potential candidate for developing new anticancer drugs.
Propriétés
Numéro CAS |
15707-32-1 |
|---|---|
Formule moléculaire |
C11H7ClO3 |
Poids moléculaire |
222.62 g/mol |
Nom IUPAC |
2-chloro-3-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO3/c1-15-11-8(12)9(13)6-4-2-3-5-7(6)10(11)14/h2-5H,1H3 |
Clé InChI |
MLABDRCTCNEFPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
SMILES canonique |
COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Autres numéros CAS |
15707-32-1 |
Synonymes |
2-Chloro-3-methoxy-1,4-naphthoquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




